molecular formula C9H6BrF3N2 B1444122 5-bromo-2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole CAS No. 1341801-56-6

5-bromo-2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole

Cat. No.: B1444122
CAS No.: 1341801-56-6
M. Wt: 279.06 g/mol
InChI Key: PEXISVLMFCMBLF-UHFFFAOYSA-N
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Description

5-bromo-2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C9H6BrF3N2 and its molecular weight is 279.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis Applications :

    • Li et al. (2019) discuss a method for synthesizing benzoxazoles, benzothiazole, and benzoimidazole derivatives, potentially including compounds similar to 5-bromo-2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole (Li et al., 2019).
  • Antitumor Activity :

    • Shi et al. (1996) explore 2-(4-aminophenyl)benzothiazoles, related to the this compound, for their antitumor activities, particularly against breast cancer (Shi et al., 1996).
  • One-Pot Synthesis :

    • Ge et al. (2007) describe a one-pot synthesis method for benzimidazole, benzoxazole, and benzothiazole derivatives, highlighting efficient production approaches relevant to similar compounds (Ge et al., 2007).
  • Photodynamic Therapy for Cancer Treatment :

    • Pişkin et al. (2020) discuss the synthesis of zinc phthalocyanine with properties beneficial for photodynamic therapy, a technique used in cancer treatment. This research potentially overlaps with the uses of this compound in similar applications (Pişkin et al., 2020).
  • Antimicrobial and Antitubercular Activity :

    • Shingalapur et al. (2009) study novel 5-(nitro/bromo)-styryl-2-benzimidazoles for their antimicrobial and anti-tubercular properties, which could be relevant to the activities of similar compounds (Shingalapur et al., 2009).
  • Fluorescent and Colorimetric pH Probe :

    • Diana et al. (2020) developed a benzothiazole-based fluorescent and colorimetric pH probe, demonstrating the utility of benzothiazole derivatives in sensing applications (Diana et al., 2020).

Properties

IUPAC Name

6-bromo-2-(2,2,2-trifluoroethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3N2/c10-5-1-2-6-7(3-5)15-8(14-6)4-9(11,12)13/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXISVLMFCMBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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